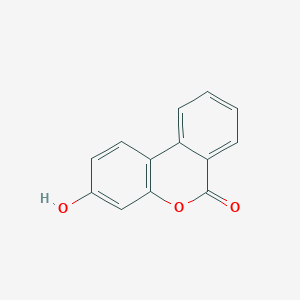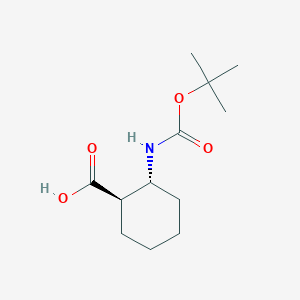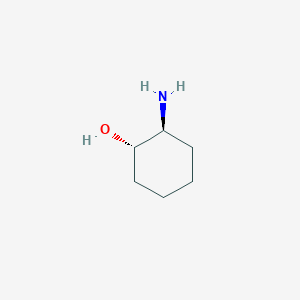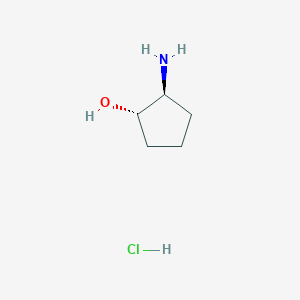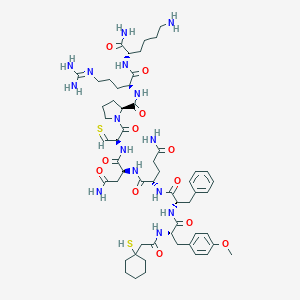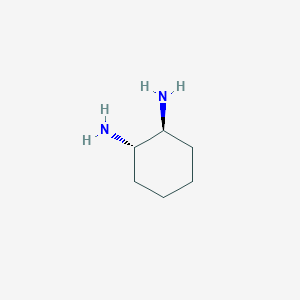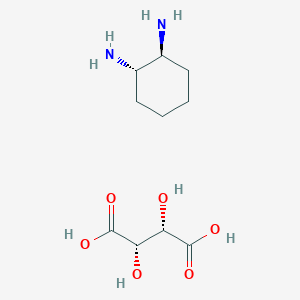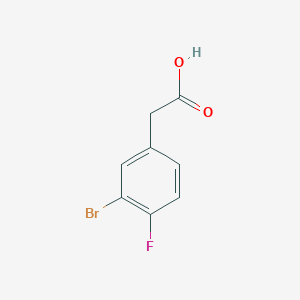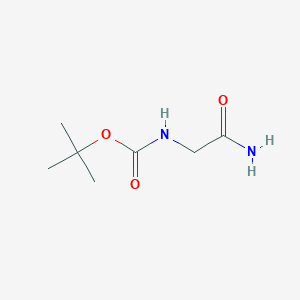
tert-Butyl-(2-Amino-2-oxoethyl)carbamat
Übersicht
Beschreibung
Tert-Butyl (2-amino-2-oxoethyl)carbamate, also known as N-Boc-2-aminoacetaldehyde, is an organic compound with the molecular formula C7H13NO3. It is commonly used as a building block in organic synthesis due to its versatile reactivity and stability. The compound is characterized by the presence of a tert-butyl carbamate group and an aminoacetaldehyde moiety, making it a valuable intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (2-amino-2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the preparation of biologically active molecules and as a protecting group for amino acids in peptide synthesis.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Mode of Action
It’s known that it’s used as a reactant in the preparation of various other compounds .
Biochemical Pathways
It’s used as a building block in the synthesis of various other compounds .
Pharmacokinetics
One source suggests that it has high gastrointestinal absorption .
Result of Action
It’s known to be used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, which have potential use in osteoarthritis therapy .
Biochemische Analyse
Biochemical Properties
Tert-Butyl (2-amino-2-oxoethyl)carbamate plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, acting as a substrate or inhibitor in different biochemical pathways. For instance, it is known to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The interaction between tert-Butyl (2-amino-2-oxoethyl)carbamate and proteases is crucial for studying enzyme kinetics and mechanisms .
Cellular Effects
Tert-Butyl (2-amino-2-oxoethyl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For example, it can alter the expression of genes related to cell growth and differentiation, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl (2-amino-2-oxoethyl)carbamate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active site of enzymes, thereby inhibiting their activity or altering their conformation to enhance their function. Additionally, tert-Butyl (2-amino-2-oxoethyl)carbamate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2-amino-2-oxoethyl)carbamate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its stability can be affected by factors such as temperature, pH, and exposure to light. These changes can influence its effectiveness in biochemical assays and experiments .
Dosage Effects in Animal Models
The effects of tert-Butyl (2-amino-2-oxoethyl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Studies have shown that there is a threshold dose beyond which the compound can cause significant changes in physiological parameters, such as enzyme activity and metabolic rates .
Metabolic Pathways
Tert-Butyl (2-amino-2-oxoethyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by enzymes such as esterases and amidases, which hydrolyze the compound into its constituent parts. These metabolic reactions can affect the overall metabolic flux and levels of metabolites in the cell .
Transport and Distribution
Within cells and tissues, tert-Butyl (2-amino-2-oxoethyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can influence its effectiveness and activity in biochemical assays .
Subcellular Localization
The subcellular localization of tert-Butyl (2-amino-2-oxoethyl)carbamate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it may be localized to the cytoplasm, nucleus, or mitochondria, depending on the context of its use. This localization can affect its activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-Butyl (2-amino-2-oxoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-aminoacetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of tert-butyl (2-amino-2-oxoethyl)carbamate often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and efficiency. The final product is usually purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl (2-amino-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(2-mercaptoethyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(2-aminomethylphenyl)carbamate
Uniqueness
Tert-Butyl (2-amino-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as a versatile intermediate in organic synthesis, allowing for the efficient construction of complex molecules .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-amino-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHONTQZNLFIDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448006 | |
| Record name | Boc-Glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35150-09-5 | |
| Record name | 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-Glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

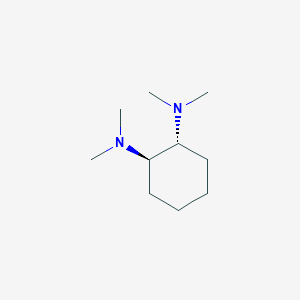
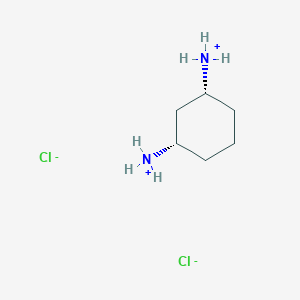
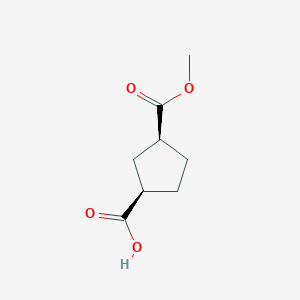
![(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B150875.png)
